Cas no 842-01-3 (7,8-Dihydroxy-4-phenylcoumarin)

7,8-Dihydroxy-4-phenylcoumarin structure
842-01-3 structure
Nombre del producto:7,8-Dihydroxy-4-phenylcoumarin
Número CAS:842-01-3
MF:C15H10O4
Megavatios:254.237504482269
MDL:MFCD02058070
CID:732726
PubChem ID:5413034

7,8-Dihydroxy-4-phenylcoumarin Propiedades químicas y físicas

Nombre e identificación

    • 7,8-Dihydroxy-4-phenylcoumarin
    • 2H-1-Benzopyran-2-one,7,8-dihydroxy-4-phenyl-
    • 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
    • 7,8-dihydroxy-4-phenylchromen-2-one
    • 2zvj
    • 4-phenyldaphnetin
    • 7,8-dihydroxy-4-phenyl-chromen-2-one
    • 7,8-dihydroxy-4-phenyl-coumarin
    • 7,8-Dihydroxy-4-phenyl-cumarin
    • Coumarin 8
    • LDN 0063260
    • 7,8-Dihydroxy-4-phenyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7,8-dihydroxy-4-phenyl- (6CI, 7CI, 8CI)
    • 4-Phenyl-7,8-dihydroxycoumarin
    • 78-DIHYDROXY-4-PHENYLCOUMARIN
    • Oprea1_803491
    • SR-01000442903-1
    • FT-0699041
    • JRVIIPJSVKTPBK-UHFFFAOYSA-N
    • C16451
    • 7,8-ihydroxy-4-henylcoumarin
    • MFCD02058070
    • SR-01000442903
    • DB08049
    • DNDI1417012
    • PD005218
    • NS00068293
    • KOM
    • AKOS005175244
    • Z57108748
    • 842-01-3
    • CHEMBL1233867
    • DTXSID10419942
    • SCHEMBL1181304
    • A864164
    • IFLab1_001650
    • s9356
    • VS-09296
    • AB00684262-01
    • 4-phenyl-7,8-dihydroxycoumarine
    • HY-128410
    • Q27097282
    • HMS1416K22
    • EN300-303109
    • CS-0099603
    • ALBB-015578
    • DB-350690
    • 2H-1-Benzopyran-2-one, 7,8-dihydroxy-4-phenyl-
    • DTXCID90370789
    • BBL029555
    • STL372126
    • MDL: MFCD02058070
    • Renchi: 1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H
    • Clave inchi: JRVIIPJSVKTPBK-UHFFFAOYSA-N
    • Sonrisas: O=C1C=C(C2C=CC=CC=2)C2C(=C(C(=CC=2)O)O)O1

Atributos calculados

  • Calidad precisa: 254.05800
  • Masa isotópica única: 254.05790880g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 1
  • Complejidad: 384
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 66.8Ų
  • Recuento de constructos de variantes mutuas: 16
  • Xlogp3: 2.4

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.443±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 190-195 °C (lit.)
  • Punto de ebullición: 495.1°C at 760 mmHg
  • Punto de inflamación: 193.8°C
  • índice de refracción: 1.698
  • Disolución: Very slightly soluble (0.71 g/l) (25 º C),
  • PSA: 70.67000
  • Logp: 2.87120
  • Disolución: Not determined

7,8-Dihydroxy-4-phenylcoumarin Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

7,8-Dihydroxy-4-phenylcoumarin Datos Aduaneros

  • Código HS:2932209090
  • Datos Aduaneros:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7,8-Dihydroxy-4-phenylcoumarin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-128410-5mg
4-Phenyl-7,8-dihydroxycoumarin
842-01-3 99.50%
5mg
¥500 2022-06-06
TRC
D267810-25mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3
25mg
$ 365.00 2022-06-05
abcr
AB409386-500 mg
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3
500MG
€195.40 2023-02-20
OTAVAchemicals
7210430353-500MG
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95%
500MG
$200 2023-06-25
Enamine
EN300-303109-0.1g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-303109-2.5g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
2.5g
$76.0 2025-03-21
TRC
D267810-50mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3
50mg
$ 580.00 2022-06-05
abcr
AB409386-5 g
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3
5 g
€656.50 2023-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D873682-5mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3 GR
5mg
¥369.00 2022-01-13
Enamine
EN300-303109-10.0g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
10.0g
$302.0 2025-03-21

7,8-Dihydroxy-4-phenylcoumarin Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Urea ,  Ammonium metatungstate ,  Zirconium nitrate Solvents: Water ;  400 °C
1.2 120 s
Referencia
Combustion synthesized WO3-ZrO2 nanocomposites as catalyst for the solvent-free synthesis of coumarins
Naik, Mallari A.; Mishra, Braja Gopal; Dubey, Amit, Colloids and Surfaces, 2008, 317(1-3), 234-238

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  10 min, rt; 80 min, rt
Referencia
Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature
Sharma, Dinesh; Kumar, Suresh; Makrandi, J. K., Green Chemistry Letters and Reviews, 2011, 4(2), 127-129

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  30 s; < 20 min
Referencia
Microwave-initiated reactions. Pechmann coumarin synthesis, Biginelli reaction, and acylation
Manhas, Maghar S.; Ganguly, Subhendu N.; Mukherjee, Somdatta; Jain, Amit K.; Bose, Ajay K., Tetrahedron Letters, 2006, 47(14), 2423-2425

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica-supported) ;  5 min, rt; 10 min, rt
Referencia
A facile synthesis of 2H-chromen-2-ones via Pechmann condensation under solvent free conditions using grinding technique
Sharma, Dinesh; Kumar, Surender, Green Processing and Synthesis, 2013, 2(2), 151-155

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tin tetrachloride ;  10 min, 25 °C
Referencia
A simple and efficient protocol for the synthesis of substituted coumarins catalyzed by stannic(IV) chloride under solvent-free condition
Naik, Mallari A.; Mishra, Braja Gopal; Dubey, Amit, Reaction Kinetics and Catalysis Letters, 2007, 91(1), 169-175

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica-supported) ;  7 min
Referencia
Coumarin synthesis via Pechmann condensation on silica-supported sulfuric acid under microwave irradiation
Rad-Moghadam, Kurosh; Montazeri, Nasser, Asian Journal of Chemistry, 2009, 21(1), 499-503

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ;  22 min, 110 °C
Referencia
Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation
Taib, Layla Ahmed; Keshavarz, Mosadegh; Parhami, Abolfath, Reaction Kinetics, 2021, 133(1), 383-403

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: D-Glucitol, 1-deoxy-1-(methylamino)-, sulfate (1:1) (salt) ;  6 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Ethanol ;  rt
1.3 Solvents: Water ;  cooled; 10 min, cooled
Referencia
Meglumine sulfate catalyzed solvent-free one-pot synthesis of coumarins under microwave and thermal conditions
Moradi, Leila; Rabiei, Khadijeh; Belali, Fateme, Synthetic Communications, 2016, 46(15), 1283-1291

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid, anhydride with boric acid (H3BO3) (3:1) ;  25 min, 85 °C
Referencia
Silica-supported boric trisulfuric anhydride as a novel and efficient catalyst for solvent-free synthesis of coumarins via Pechmann condensation
Aarhami, Abolfath; Khalafi-Nezhad, Ali; Haghighi, Saghar Mowlazadeh; Bargebid, Rahele; Zare, Abdolkarim; et al, ARKIVOC (Gainesville, 2012, (9), 111-121

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Zirconium chloride (ZrCl4) ;  10 min, rt
Referencia
An efficient ZrCl4-catalyzed one-pot solvent-free protocol for the synthesis of 4-substituted coumarins
Sharma, G. V. M.; Reddy, J. Janardhan; Lakshmi, P. Sree; Krishna, P. Radha, Tetrahedron Letters, 2005, 46(36), 6119-6121

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Titania (dodecyl-sulfated silica-supported) Solvents: Water ;  8 h, reflux
Referencia
Nano-TiO2 on Dodecyl-Sulfated Silica: As an Efficient Heterogeneous Lewis Acid-Surfactant-Combined Catalyst (HLASC) for Reaction in Aqueous Media
Khalafi-Nezhad, Ali; Mowlazadeh Haghighi, Saghar; Panahi, Farhad, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 1015-1023

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Perchloric acid ;  rt; 6 - 8 h, rt
Referencia
Synthesis and structure-activity relationship of daphnetin derivatives as potent antioxidant agents
Xia, Yangliu; Chen, Chen; Liu, Yong; Ge, Guangbo; Dou, Tongyi; et al, Molecules, 2018, 23(10), 2476/1-2476/13

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Zinc ,  Titania ;  4 h, 110 °C
Referencia
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin
Jadhav, Nirajkumar H.; Sakate, Sachin S.; Rasal, Nishant K.; Shinde, Dnyaneshwar R.; Pawar, Ramdas A., ACS Omega, 2019, 4(5), 8522-8527

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Copper bromide (CuBr2) ;  20 min, 80 °C
Referencia
CuX2 (X = Cl, Br) as catalysts for Pechmann reaction. Synthesis of 4-substituted coumarins
Wang, Yi; Xu, Feng; Tian, You-Ping; Li, Hui-Li; Wang, Jian-Jun, Journal of Chemical Research, 2009, (6), 339-341

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Lithium bromide ;  25 min, 75 °C
Referencia
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; Saini, Anil; Sandhu, Jagir S., ARKIVOC (Gainesville, 2007, (15), 18-23

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- ;  5 min, 40 - 50 °C
Referencia
Solvent-free one-pot synthesis of coumarins using molybdate sulfuric acid as highly efficient catalyst
Moradi, Leila; Belali, Fatame, Journal of the Iranian Chemical Society, 2015, 12(11), 1927-1934

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Ceric ammonium nitrate ;  3 min
Referencia
Ceric ammonium nitrate (CAN): An efficient catalyst for the coumarin synthesis via Pechmann condensation using conventional heating and microwave irradiation
Reddy, Y. Thirupathi; Sonar, Vijayakumar N.; Crooks, Peter A.; Dasari, Pavan K.; Reddy, P. Narsimha; et al, Synthetic Communications, 2008, 38(13), 2082-2088

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 50 °C
Referencia
Synthesis and anticancer activity of 7,8-dihydroxy-4-arylcoumarins
Wu, Jianrui; Peng, Ting; Chen, Fang; Leng, Yixin; Tong, Linjiang; et al, Letters in Drug Design & Discovery, 2015, 12(5), 366-373

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Tin tetrachloride ;  3 h, 120 °C
Referencia
SnCl4 grafted on silica gel: an efficient catalyst for solvent-free synthesis of coumarins via the Pechmann condensation
Sun, Rui; Gao, Yanjuan; Ma, Ying; Yang, Guangde; Li, Yiping, Journal of the Iranian Chemical Society, 2017, 14(3), 737-742

7,8-Dihydroxy-4-phenylcoumarin Raw materials

7,8-Dihydroxy-4-phenylcoumarin Preparation Products

7,8-Dihydroxy-4-phenylcoumarin Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:842-01-3)7,8-Dihydroxy-4-phenylcoumarin
A864164
Pureza:99%
Cantidad:500mg
Precio ($):246.0